molecular formula C16H21N5O3 B14869706 N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B14869706
M. Wt: 331.37 g/mol
InChI Key: LMMJBJMRCHRMCN-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a triazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the triazine intermediate.

    Introduction of the Acetamide Group: The acetamide group is incorporated through acylation reactions, often using acetic anhydride or acetyl chloride as the acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide: shares similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, triazine ring, and acetamide group makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H21N5O3/c22-15(17-6-3-7-20-8-10-24-11-9-20)12-21-16(23)13-4-1-2-5-14(13)18-19-21/h1-2,4-5H,3,6-12H2,(H,17,22)

InChI Key

LMMJBJMRCHRMCN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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